Epilovastatin

Vue d'ensemble

Description

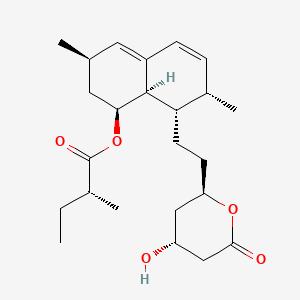

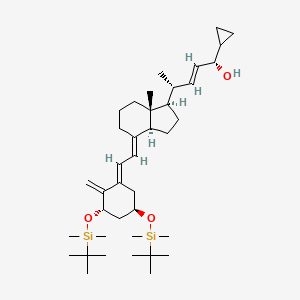

Epilovastatin is a synthetic derivative of lovastatin, a naturally-occurring substance found in red yeast rice. Lovastatin is a member of the statin family of drugs, which are used to reduce cholesterol levels in the blood. This compound is a more potent version of lovastatin, and is used to treat high cholesterol levels.

Applications De Recherche Scientifique

Enhancement of Circulating Endothelial Progenitor Cells : Statins like atorvastatin have been found to increase the number of circulating endothelial progenitor cells (EPCs) in patients with stable coronary artery disease (CAD), which could contribute to tissue repair after ischemic injury (Vasa et al., 2001).

Acceleration of Reendothelialization : Statins also accelerate reendothelialization after carotid balloon injury, suggesting their role in preempting disordered vascular wall pathology (Walter et al., 2002).

Improvement in Microcirculation in Free Tissue Transfer : Simvastatin has shown to improve free flap survival in an experimental rat model by enhancing anti-inflammatory, vasodilator, and anticoagulant activities (Abdelfattah et al., 2020).

Reduction of Acute Mucosal Inflammation : Lovastatin has been found to decrease acute mucosal inflammation, indicating its protective actions at mucosal surfaces (Planagumà et al., 2010).

Impairment of Exercise Training Adaptations : Simvastatin has been observed to impair exercise training adaptations in terms of cardiorespiratory fitness and skeletal muscle mitochondrial content (Mikus et al., 2013).

Reduction of Senescence in Endothelial Progenitor Cells : Statins like atorvastatin can prevent senescence of endothelial progenitor cells (EPCs) and increase their proliferation, which might be useful for clinical cell therapy of myocardial ischemia (Assmus et al., 2003).

Enhanced Cellular Resistance Against Bacterial Pore-Forming Toxins : Statins have been shown to confer significant cellular resistance to the cytotoxicity of pneumolysin, a pore-forming toxin and the main virulence factor of Streptococcus pneumoniae (Statt et al., 2015).

Increase of Endothelial Progenitor Cells Counts in Ischemic Heart Disease : Atorvastatin therapy in patients with ischemic heart disease leads to a significant increase in endothelial progenitor cells counts (Sergienko et al., 2015).

Effect on Diabetic Skin : Statin therapy has been studied for its effects on skin histopathology in diabetic models, indicating its potential role in dermatological applications (Çakmak et al., 2008).

Regression of Atherosclerotic Lesions : Lipid-lowering therapy with simvastatin has been associated with significant regression of established atherosclerotic lesions in humans (Corti et al., 2002).

Reduction of Alzheimer's Disease β-Amyloid Peptides : Simvastatin has been shown to reduce levels of Alzheimer's disease β-amyloid peptides Aβ42 and Aβ40, which may provide insight into its protective effects against dementia (Fassbender et al., 2001).

Mécanisme D'action

Target of Action

Epilovastatin, also known as Epi Lovastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . As a result, the production of cholesterol is reduced, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA Reductase, this compound disrupts this pathway, reducing the production of mevalonate and subsequently,

Safety and Hazards

Statins, including Epilovastatin, are generally safe for most patients. The only serious adverse events that have been shown to be caused by long-term statin therapy are myopathy, new-onset diabetes mellitus, and, probably, haemorrhagic stroke . About 10% of patients stop taking a statin because of subjective complaints, most commonly muscle symptoms without raised creatine kinase .

Analyse Biochimique

Biochemical Properties

Epilovastatin, like other statins, plays a significant role in biochemical reactions. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of cholesterol . This interaction is competitive, meaning this compound competes with the natural substrate (HMG-CoA) for binding to the enzyme .

Cellular Effects

This compound’s primary cellular effect is the reduction of cholesterol synthesis. By inhibiting HMG-CoA reductase, it decreases the production of mevalonate, a crucial intermediate in the cholesterol biosynthesis pathway . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, as cholesterol is a vital component of cell membranes and a precursor for several bioactive molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This inhibition is competitive, meaning this compound mimics the natural substrate of the enzyme, HMG-CoA, and competes for the active site . This results in a decrease in the production of mevalonate and, consequently, a reduction in cholesterol synthesis .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported in the literature. Studies on other statins suggest that their effects can vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This step is crucial in the production of cholesterol and several other biomolecules. The inhibition of this step by this compound can therefore impact metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Like other statins, it is likely to be transported into cells via passive diffusion or possibly through specific transport proteins. Once inside the cell, it binds to and inhibits HMG-CoA reductase, primarily located in the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is likely to be within the endoplasmic reticulum, given that its target enzyme, HMG-CoA reductase, is located in this organelle . The binding of this compound to this enzyme could potentially affect its activity or function, influencing the rate of cholesterol synthesis within the cell .

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-YPQFMRJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317715 | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79952-44-6 | |

| Record name | Epilovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epilovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPILOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is Epilovastatin and why is it relevant in the context of Simvastatin analysis?

A1: this compound is an impurity [] that can be present in Simvastatin drug formulations. The research paper focuses on developing a cost-effective and rapid method for detecting and quantifying both Simvastatin and its impurities, including this compound, in pharmaceutical tablets. This is crucial for quality control and ensuring the safety and efficacy of the medication.

Q2: How sensitive is the proposed analytical method in detecting this compound?

A2: The research highlights the high sensitivity of the developed method. It boasts a Limit of Detection (LOD) of 0.356 ppm for both Lovastatin and this compound when analyzing Simvastatin impurities []. This means the method can reliably detect this compound even at very low concentrations, contributing to a more accurate assessment of Simvastatin purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)